molecular formula C12H16OS B7998444 1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol

1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol

Cat. No.: B7998444
M. Wt: 208.32 g/mol
InChI Key: QQHSSXGBMZHUPX-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with a phenyl ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent can be introduced via a Friedel-Crafts alkylation reaction, using appropriate catalysts like aluminum chloride.

    Formation of the Ethanol Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The phenyl ring or the cyclopropyl group can be reduced under appropriate conditions.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.

    Reduction: Formation of cyclopropyl alcohol or fully reduced hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets and pathways. The phenyl ring and cyclopropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methylthio)phenyl]-1-cyclopropyl methanol: Similar structure but with a methanol moiety instead of ethanol.

    1-[2-(Methylthio)phenyl]-1-cyclopropyl acetate: An ester derivative with an acetate group.

    1-[2-(Methylthio)phenyl]-1-cyclopropyl amine: An amine derivative with an amino group.

Uniqueness

1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the methylthio and ethanol moieties offer opportunities for further functionalization and derivatization.

Properties

IUPAC Name

1-cyclopropyl-1-(2-methylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-12(13,9-7-8-9)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSSXGBMZHUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC=C2SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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